2-(4-bromo-2,6-difluorophenyl)ethan-1-amine
Description
Properties
CAS No. |
771573-16-1 |
|---|---|
Molecular Formula |
C8H8BrF2N |
Molecular Weight |
236.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Bromination of 2,6-Difluoroaniline
Reaction Conditions :
-
Substrate : 2,6-Difluoroaniline (3.0 g, 22.56 mmol)
-
Reagents : Bromine (1.2 mL), acetic acid (10 mL)
-
Procedure :
Dissolve 2,6-difluoroaniline in acetic acid at 20°C. Add bromine dropwise under stirring. After 15 minutes, evaporate the solvent and treat the residue with aqueous sodium carbonate. Extract with dichloromethane, dry over MgSO₄, and concentrate to yield 4-bromo-2,6-difluoroaniline.
Mechanistic Insight :
Electrophilic bromination occurs at the para position relative to the amino group, driven by the electron-donating effect of -NH₂. The fluorine substituents at ortho positions direct bromine to the remaining para site.
Conversion to 2-(4-Bromo-2,6-difluorophenyl)ethan-1-amine
Reductive Amination Route
Reaction Conditions :
-
Substrate : 4-Bromo-2,6-difluorobenzaldehyde (synthesized via oxidation of 4-bromo-2,6-difluoroaniline)
-
Reagents : Ammonium formate, formic acid, palladium on carbon (Pd/C)
-
Procedure :
React 4-bromo-2,6-difluorobenzaldehyde with ammonium formate in formic acid under hydrogenation conditions (1 atm H₂, 50°C, 12 hours). Filter and purify the product via recrystallization.
Key Optimization :
Gabriel Synthesis
Reaction Conditions :
-
Substrate : 4-Bromo-2,6-difluorobenzyl bromide
-
Reagents : Potassium phthalimide, hydrazine hydrate
-
Procedure :
React 4-bromo-2,6-difluorobenzyl bromide with potassium phthalimide in DMF at 80°C for 6 hours. Hydrolyze the phthalimide intermediate with hydrazine hydrate in ethanol to release the primary amine.
Challenges :
-
Benzyl Bromide Synthesis : Requires careful bromination of 4-bromo-2,6-difluorotoluene using N-bromosuccinimide (NBS) and a radical initiator.
Industrial-Scale Production
Continuous Flow Reactor Design
Parameters :
-
Temperature : 60–80°C (prevents thermal decomposition of intermediates).
-
Residence Time : 30 minutes (optimized for complete conversion).
-
Catalyst : Immobilized Pd nanoparticles on mesoporous silica (enhances recyclability).
Advantages :
Comparative Analysis of Methods
Critical Reaction Parameters
Temperature Control
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2,6-difluorophenyl)ethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amine group can be oxidized to form the corresponding imine or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include imines or nitriles.
Reduction: Products include secondary or tertiary amines.
Coupling: Products include biaryl or styrene derivatives.
Scientific Research Applications
Structural Overview
- Molecular Formula : C₈H₉BrF₂N
- Molecular Weight : Approximately 236.06 g/mol
The presence of halogen atoms (bromine and fluorine) significantly influences the reactivity and properties of the compound, making it a valuable candidate for various applications.
Pharmaceutical Development
Research into the biological activity of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine indicates potential pharmacological applications. Compounds with similar structures have been studied for their effects on various biological targets. The following areas are particularly noteworthy:
- Anticancer Agents : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation.
- Antimicrobial Activity : The structural characteristics suggest potential efficacy against bacterial and fungal strains.
- Central Nervous System (CNS) Effects : Compounds with similar amine functionalities have been explored for neuroactive properties.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its functional groups. It can be utilized in:
- Multi-step Synthesis : Its structure allows for further functionalization, enabling the creation of more complex molecules.
- Ligand Development : The amine group can coordinate with metal centers, making it useful in catalysis.
Materials Science
The unique combination of bromine and fluorine substituents enhances the compound's properties for material applications:
- Polymer Chemistry : It can be incorporated into polymer matrices to improve thermal stability and chemical resistance.
- Nanotechnology : The compound may play a role in developing nanomaterials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine depends on its specific application:
Neurological Effects: In medicinal chemistry, the compound may act as a neurotransmitter analog, interacting with receptors in the brain to modulate neurological activity.
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways.
Receptor Binding: The compound can bind to various receptors, altering their activity and influencing cellular responses.
Comparison with Similar Compounds
Substituted Phenethylamines: NBOMe Derivatives
Example Compounds :
- 2-(4-Fluoro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine
- 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine
Key Differences :
- Substituents : NBOMe derivatives feature methoxy groups at positions 2 and 5 of the phenyl ring and a benzyl group attached to the amine, unlike the bromo-difluoro substitution in the target compound.
- Biological Activity: NBOMes exhibit potent hallucinogenic effects by acting as 5-HT₂A receptor agonists, mimicking LSD .
- Molecular Weight : NBOMe derivatives have higher molecular weights (e.g., ~350 g/mol) due to additional methoxy and benzyl groups, compared to 236.06 g/mol for the target compound .
Ethylphenyl Derivatives
Example Compounds :
- 2-(4-Ethylphenyl)-2,2-difluoroethan-1-amine (CAS: 1556376-00-1)
- 2-(4-Ethylphenyl)-2-fluoroethan-1-amine (CAS: 1566678-92-9)
Key Differences :
- Substituents : These compounds feature an ethyl group at the para position and fluorine atoms on the ethanamine chain, differing from the bromo-difluoro substitution on the aromatic ring in the target compound.
- Applications : Ethylphenyl derivatives are less studied in medicinal contexts but serve as intermediates in materials science. The target compound’s bromine atom enhances its utility in cross-coupling reactions for drug synthesis .
Diphenylethanamine Derivatives
Example Compound :
- 2,2-Diphenylethan-1-amine (CAS: Not specified)
Key Differences :
- Structure : This compound lacks halogen substituents, featuring two phenyl groups directly attached to the ethanamine backbone.
- Applications : It is primarily used as a scaffold in polymer and hybrid material synthesis, contrasting with the target compound’s role in bioactive molecule development .
Data Table: Structural and Physicochemical Comparison
Biological Activity
2-(4-bromo-2,6-difluorophenyl)ethan-1-amine, often referred to in the literature as (R)-1-(4-bromo-2,6-difluorophenyl)ethan-1-amine hydrochloride, is a compound that has garnered significant attention in pharmacological research due to its unique structural properties and potential biological activities. The presence of bromine and fluorine atoms on the aromatic ring enhances its lipophilicity and metabolic stability, making it a candidate for drug development aimed at various therapeutic areas, particularly neurological disorders.
- Chemical Formula : C8H9BrF2N·HCl
- Molecular Weight : 272.52 g/mol
- Purity : Typically >95% for research applications
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The halogen substituents influence binding affinity and specificity, potentially leading to diverse biological effects. Research indicates that compounds with similar structures may act as inhibitors in neurotransmitter systems, suggesting possible applications in treating conditions like depression and anxiety.
Pharmacological Applications
Recent studies have highlighted the compound's potential in pharmacological applications:
- Neurological Disorders : The compound's ability to modulate neurotransmitter activity positions it as a candidate for treating various neurological disorders. Initial studies suggest that it may enhance the efficacy of existing treatments or serve as a lead compound for new drug development.
Cytotoxicity and Antitumor Activity
The cytotoxic properties of this compound have been explored in various cancer cell lines:
- IC50 Values : In vitro studies have shown varying IC50 values against different cancer cell lines, indicating its potential as an antitumor agent. For example, structural analogs have demonstrated significant antiproliferative activity against multiple myeloma and colon cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 0.64 |
| MM1.S (Multiple Myeloma) | 0.64 |
| KMS-12 BM (Lymphoma) | 1400 |
Case Studies
Several case studies illustrate the compound's efficacy:
- In Vivo Studies : Animal models have been utilized to assess the compound’s pharmacokinetics and therapeutic efficacy. In female NMRI mice, the compound demonstrated significant antitumor activity with a notable cure rate observed in treated groups .
- Mechanism Exploration : Further investigations into the molecular targets revealed that the compound interacts with cyclin-dependent kinases, which are crucial for cell cycle regulation. This interaction may explain its cytotoxic effects on rapidly dividing cancer cells .
Q & A
Q. What are the recommended synthetic routes for 2-(4-bromo-2,6-difluorophenyl)ethan-1-amine, and how can reaction conditions be optimized to improve yield?
Methodological Answer: Synthesis typically involves halogenation and fluorination of a phenylacetic acid precursor, followed by reduction to the amine. For example:
Bromination/Fluorination : Start with 2,6-difluorophenylacetic acid derivatives and introduce bromine at the para position using electrophilic substitution (e.g., NBS in acidic conditions).
Reduction : Convert the carboxylic acid group to the amine via a Curtius rearrangement or LiAlH4-mediated reduction of intermediate nitriles or amides.
Optimization Tips :
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR Spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR can confirm substituent positions (e.g., para-bromo vs. ortho-bromo isomers) and amine proton integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C8H7BrF2N, ~235.98 g/mol) and detects isotopic patterns for bromine .
- Elemental Analysis : Ensures stoichiometric ratios of C, H, N, and Br .
- X-ray Crystallography : For structural confirmation, use SHELX software for refinement, especially to resolve ambiguities in fluorine/bromine positioning .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Disposal : Segregate halogenated waste and consult certified agencies for disposal, as bromine/fluorine residues pose environmental risks (H400: toxic to aquatic life) .
- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent toxic gas release (P304+P340) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound, such as disordered fluorine/bromine positions?
Methodological Answer:
- Refinement Strategies : Use SHELXL’s PART instruction to model disorder. Apply restraints to bond lengths/angles for bromine/fluorine atoms to reduce overfitting .
- Complementary Data : Cross-validate with <sup>13</sup>C NMR (chemical shifts for C-Br vs. C-F) or Raman spectroscopy (vibrational modes of Br-C vs. F-C) .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict optimized geometries to compare with experimental data .
Q. What mechanistic insights can explain unexpected reaction outcomes, such as dehalogenation during synthesis?
Methodological Answer:
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for pharmacological studies?
Methodological Answer:
Q. What strategies enhance selectivity in functionalizing the amine group without affecting bromine/fluorine substituents?
Methodological Answer:
- Protecting Groups : Temporarily protect the amine with Boc (tert-butoxycarbonyl) or Fmoc groups before halogenation steps .
- Catalytic Methods : Use Pd/Cu catalysts for Buchwald-Hartwig amination to minimize side reactions with halogens .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective amine reactions .
Q. How can computational methods predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- DFT Calculations : Simulate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring and amine group .
- Molecular Dynamics (MD) : Model solvation effects in ionic liquids or supercritical CO2 to predict reaction rates .
- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina .
Application-Oriented Questions
Q. What role could this compound play in designing fluorinated dendrimers or supramolecular assemblies?
Methodological Answer:
Q. How can researchers assess the environmental impact of this compound’s degradation byproducts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
